An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research. We will delve into its chemical structure, physicochemical properties, and its primary application in the specific labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols for protein and cell labeling are provided, alongside graphical representations of the underlying chemical reaction and experimental workflows.
Chemical Structure and Physicochemical Properties
diSulfo-Cy3 alkyne is a derivative of the cyanine (B1664457) dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate moieties impart excellent water solubility, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1][2] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via click chemistry.[1]
Below is a representation of the chemical structure of diSulfo-Cy3 alkyne.
Caption: Chemical Structure of diSulfo-Cy3 alkyne.
The key physicochemical properties of diSulfo-Cy3 alkyne are summarized in the table below, compiled from various commercial sources. These properties make it a bright and photostable fluorescent reporter in the orange-red region of the spectrum.
| Property | Value | References |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [3] |
| Molecular Weight | 675.8 g/mol | [3] |
| Excitation Maximum (λ_max) | 548 - 555 nm | [3][4] |
| Emission Maximum (λ_em) | 566 - 572 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [3] |
| Solubility | Water, DMSO, DMF | [3] |
Core Application: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The primary utility of diSulfo-Cy3 alkyne lies in its ability to participate in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.[1] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for the specific labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.
Below is a diagram illustrating the fundamental principle of the CuAAC reaction.
Caption: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and cells using diSulfo-Cy3 alkyne. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a protein that has been modified to contain an azide (B81097) group.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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diSulfo-Cy3 alkyne
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Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA)
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DMSO or water for stock solutions
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Stock Solutions:
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Prepare a 10 mM stock solution of diSulfo-Cy3 alkyne in water or DMSO.
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Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
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Prepare a 20 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of THPTA ligand in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with a reaction buffer (e.g., PBS).
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Add the diSulfo-Cy3 alkyne stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.
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Add the THPTA ligand solution to a final concentration of 1-5 mM.
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Add the CuSO₄ solution to a final concentration of 1 mM.
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Initiate the Reaction:
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Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
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Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
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Purification:
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Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.
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Collect the fractions containing the labeled protein.
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Characterization:
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Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm).
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The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
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Imaging of Azide-Labeled Proteins in Fixed Cells
This protocol describes the labeling and imaging of azide-containing proteins in cultured cells. This is often achieved by metabolically incorporating an azide-bearing amino acid analog.
Materials:
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Cells grown on coverslips
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Wash buffer (PBS)
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Click-iT® reaction cocktail components (or individual reagents: diSulfo-Cy3 alkyne, CuSO₄, reducing agent, reaction buffer)
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Nuclear counterstain (e.g., DAPI)
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Antifade mounting medium
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Fluorescence microscope
Procedure:
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Cell Culture and Labeling:
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Culture cells of interest on coverslips.
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Metabolically label the cells by incubating them with an azide-modified amino acid analog (e.g., L-azidohomoalanine) in the culture medium for a desired period.
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Fixation and Permeabilization:
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Wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
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Wash the cells three times with PBS.
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Click Reaction:
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Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the reaction buffer, CuSO₄, diSulfo-Cy3 alkyne, and a reducing agent.
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Remove the wash buffer from the cells and add the click reaction cocktail.
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Incubate for 30-60 minutes at room temperature, protected from light.
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Washing and Counterstaining:
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Wash the cells three times with PBS.
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If desired, counterstain the nuclei with a suitable dye like DAPI for 5-10 minutes.
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Wash the cells again with PBS.
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Mounting and Imaging:
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Mount the coverslips onto microscope slides using an antifade mounting medium.
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Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the nuclear counterstain.
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Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for labeling and imaging an azide-modified protein of interest in mammalian cells using diSulfo-Cy3 alkyne.
Caption: Experimental workflow for cellular imaging with diSulfo-Cy3 alkyne.
Conclusion
diSulfo-Cy3 alkyne is a versatile and robust fluorescent probe for the specific labeling of biomolecules in a variety of research applications. Its excellent water solubility, bright fluorescence, and ability to participate in the highly specific copper-catalyzed click chemistry reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug development. The protocols and information provided in this guide serve as a foundation for the successful implementation of diSulfo-Cy3 alkyne in your research endeavors.
